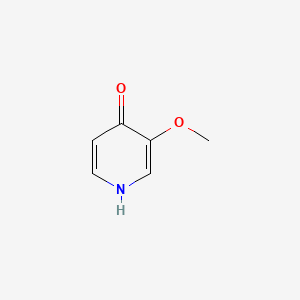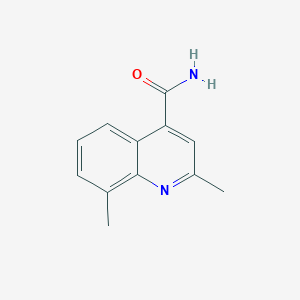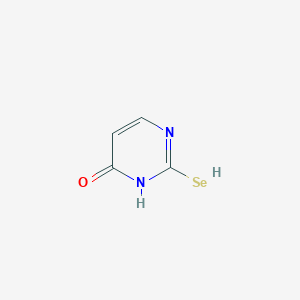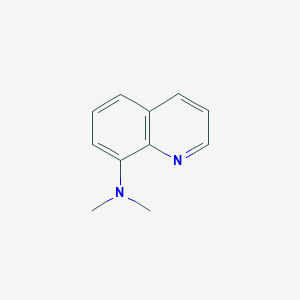
N,N-dimethylquinolin-8-amine
Übersicht
Beschreibung
N,N-dimethylquinolin-8-amine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescence Probing and Detection :
- N,N-dimethylquinolin-8-amine derivatives, like 2,6-dimethylquinoline-4-(N-succinimidyl) formate (DMQF-OSu), have been used as fluorescence probes. DMQF-OSu selectively reacts with primary and secondary aliphatic amines to yield strong fluorescence, making it useful in spectrofluorimetric methods for determining aliphatic amines in environmental samples such as tap and lake water (Cao et al., 2003).
C-H Bond Functionalization in Organic Synthesis :
- Rhodium-catalyzed C-H bond functionalization of 8-amidoquinolines with N-Boc aminals, leading to the formation of quinoline-branched amines and dimers, has been demonstrated. This process features broad substrate scope and good functional group compatibility, suitable for gram-scale synthesis (Reddy et al., 2016).
Anticancer Properties :
- Derivatives of this compound, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, have been found to be potent apoptosis inducers and have shown efficacy in various cancer models. These compounds also exhibit high blood-brain barrier penetration (Sirisoma et al., 2009).
Synthesis and Anti-Plasmodial Activity :
- New compounds like (7-chloroquinolin-4-yl)-N′-(1′-dimethylaminomethylferrocen-1-ylmethyl)-amine have been synthesized and evaluated for their anti-plasmodial activity against Plasmodium falciparum strains (Beagley et al., 2003).
Photochemical Activation in Cell Physiology Studies :
- Tertiary amines linked to 8-cyano-7-hydroxyquinolinyl photoremovable protecting groups have been used for photoactivation in cell physiology studies. This method allows for the efficient release of bioactive molecules through photoexcitation (Asad et al., 2017).
Antibacterial Properties :
- New 8-nitrofluoroquinolone derivatives have been prepared, showing interesting antibacterial activity against gram-positive and gram-negative strains (Al-Hiari et al., 2007).
In Vitro Cytotoxicity Against Cancer Cells :
- Synthesized 4-aminoquinoline derivatives, including those related to this compound, exhibited cytotoxic effects on human breast tumor cell lines, suggesting potential as anticancer agents (Zhang et al., 2007).
Catalysis in Organic Reactions :
- Oxine-based unsymmetrical pincer ligands with an 8-hydroxyquinoline core have been used in palladium-catalyzed Sonogashira coupling reactions. These ligands demonstrate the potential of quinoline-based structures in catalysis (Kumar et al., 2017).
Amine Group Profiling in Metabolomics :
- A method for the comprehensive profiling and quantitation of amine group-containing metabolites has been developed using derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. This technique is significant for analyzing complex mixtures of amine derivatives in metabolomics (Boughton et al., 2011).
Photoredox Catalysis in Organic Synthesis :
- Visible-light photoredox catalysis using tertiary amines, including this compound derivatives, has been explored for C-H functionalization reactions. This technique highlights the role of oxygen as a chemical switch in different reaction pathways (Zhu et al., 2013).
Eigenschaften
IUPAC Name |
N,N-dimethylquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13(2)10-7-3-5-9-6-4-8-12-11(9)10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGVGTIWOIJXBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876344 | |
| Record name | 8-DIMETHYLAMINOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29526-42-9 | |
| Record name | 8-DIMETHYLAMINOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B7809935.png)
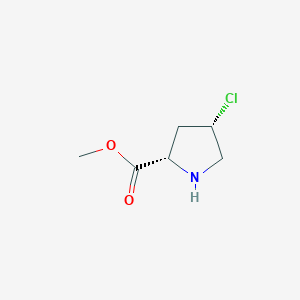

![(1R,2R,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B7809979.png)

